N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline
CAS No.: 298217-91-1
Cat. No.: VC6817076
Molecular Formula: C19H22N4
Molecular Weight: 306.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298217-91-1 |
|---|---|
| Molecular Formula | C19H22N4 |
| Molecular Weight | 306.413 |
| IUPAC Name | N-(benzotriazol-1-ylmethyl)-4-cyclohexylaniline |
| Standard InChI | InChI=1S/C19H22N4/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-23-19-9-5-4-8-18(19)21-22-23/h4-5,8-13,15,20H,1-3,6-7,14H2 |
| Standard InChI Key | LNTVGBWAWIKGKA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=CC=C(C=C2)NCN3C4=CC=CC=C4N=N3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-cyclohexylaniline features a benzotriazole ring (a five-membered heterocycle with three nitrogen atoms) connected via a methylene bridge to a 4-cyclohexylaniline group. The benzotriazole moiety contributes electron-rich aromaticity and hydrogen-bonding capabilities, while the cyclohexyl group enhances hydrophobicity, potentially improving membrane permeability in biological systems .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 298217-91-1 | |
| Molecular Formula | C₁₉H₂₂N₄ | |
| Molar Mass | 306.4 g/mol | |
| Synonyms | N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-cyclohexylphenyl)amine |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline typically involves sequential functionalization of 4-cyclohexylaniline. A proposed route includes:
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Mannich Reaction: Condensation of 4-cyclohexylaniline with formaldehyde and benzotriazole to form the methylene-linked product.
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Purification: Chromatographic separation to isolate the target compound from byproducts .
This method aligns with general strategies for synthesizing benzotriazole derivatives, where Mannich-type reactions are employed to introduce alkylamine bridges .
Reactivity in Organic Synthesis
The compound serves as a coupling reagent in solid-phase peptide synthesis (SPPS), facilitating amide bond formation between amino acids. Its mechanism involves activation of carboxyl groups via the benzotriazole moiety, which stabilizes the intermediate and enhances coupling efficiency . Compared to traditional reagents like HOBt (hydroxybenzotriazole), the cyclohexyl group may reduce solubility in polar solvents, necessitating optimized reaction conditions.
Applications in Peptide Chemistry
Role in Peptide Bond Formation
In SPPS, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-cyclohexylaniline acts as a coupling agent by generating active esters from carboxylic acids. The benzotriazole group stabilizes the tetrahedral intermediate during nucleophilic attack by the amine, while the cyclohexyl substituent modulates steric effects, potentially reducing epimerization .
Comparative Performance
Challenges and Future Directions
Synthetic Optimization
Current synthesis routes yield moderate quantities, necessitating scalable protocols. Flow chemistry or catalytic methods could improve efficiency and reduce waste.
Pharmacokinetic Profiling
Despite promising in vitro activity, the compound’s metabolic stability, oral bioavailability, and toxicity profile require evaluation. Structural modifications, such as introducing polar substituents, may address solubility limitations.
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